15,16-Dihydrobiliverdin ixa
Description
15,16-Dihydrobiliverdin IXα (15,16-DHBV) is a partially reduced tetrapyrrole intermediate in the biosynthesis of phycobilins, the light-harvesting chromophores critical for photosynthesis in cyanobacteria, red algae, and cryptophytes. Derived from biliverdin IXα (BV) via a two-electron reduction catalyzed by the enzyme 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA), 15,16-DHBV serves as the precursor for phycoerythrobilin (PEB) . Its unique structure—characterized by a saturated 15,16-double bond—distinguishes it from other bilins like phycocyanobilin (PCB) and bilirubin, enabling specialized roles in light absorption and energy transfer .
Properties
Molecular Formula |
C33H36N4O6 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,26,34-35H,1-2,9-13H2,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b25-14-,29-15-/t26-/m1/s1 |
InChI Key |
CGSPNIOREWHDGG-VDBYBEJGSA-N |
SMILES |
CC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C=C)C)N3)C)CCC(=O)O)CCC(=O)O)C)C=C |
Isomeric SMILES |
CC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C=C)C)/N3)C)CCC(=O)O)CCC(=O)O)C)C=C |
Canonical SMILES |
CC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C=C)C)N3)C)CCC(=O)O)CCC(=O)O)C)C=C |
Synonyms |
15,16-DHBV 15,16-dihydrobiliverdin IXa |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Spectroscopic and Functional Comparisons
- Key Insight: 15,16-DHBV’s absorption in the far-red region (603–604 nm) enhances light capture in low-light environments, a trait critical for cryptophytes like Guillardia theta . In contrast, PCB and PEB primarily absorb in the orange-red spectrum, optimizing energy transfer in cyanobacterial phycobilisomes .
Metabolic Regulation and Evolutionary Implications
- Branch Point in Metabolism: BV serves as a metabolic branch point, with 15,16-DHBV channeling toward phycobilins and biliverdin reductases (e.g., BvdR) diverting BV to bilirubin in mammals and some cyanobacteria . This bifurcation underscores evolutionary adaptations—15,16-DHBV is conserved in photosynthetic organisms, while bilirubin dominates in oxidative stress response systems .
- Enzyme Specificity : Structural studies reveal that PebA and PcyA share a conserved fold but differ in active-site residues (e.g., His-88 in PcyA vs. Asn in PebS), dictating their regiospecificity for two- vs. four-electron reductions .
- Metabolic Channeling: PebA and PebB form transient complexes to prevent 15,16-DHBV release, ensuring efficient PEB synthesis .
Ecological and Biotechnological Relevance
- Cryptophyte Adaptation : Cryptophytes uniquely incorporate 15,16-DHBV into PE545, a phycoerythrin variant optimized for far-red light absorption in deep waters .
- Phage Efficiency: Marine phages encoding PebS bypass the two-enzyme system of cyanobacteria, streamlining PEB production to hijack host photosynthesis .
- Biomedical Potential: While bilirubin is clinically significant as an antioxidant, 15,16-DHBV’s fluorescence properties are underexplored for imaging applications compared to PEB and PCB .
Preparation Methods
Recombinant PebA Expression and Purification
PebA is typically expressed in Escherichia coli systems engineered to produce the enzyme with high yield. The gene encoding PebA (e.g., pebA from Synechocystis sp. PCC 6803) is cloned into a plasmid vector under the control of an inducible promoter (e.g., T7 or lac). Post-induction, cells are lysed, and the enzyme is purified via affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to ensure homogeneity.
Table 1: Standard Reaction Conditions for PebA-Catalyzed DHBV Synthesis
| Parameter | Value/Range |
|---|---|
| Substrate (BV IXα) | 50–100 µM |
| Enzyme (PebA) | 1–2 µM |
| Electron Donor | Ferredoxin (10–20 µM) |
| Buffer | Tris-HCl (pH 7.5–8.0) |
| Temperature | 25–30°C |
| Incubation Time | 30–60 minutes |
Reaction progress is monitored using UV-Vis spectroscopy, with BV IXα exhibiting a λmax at 680 nm and DHBV at 650 nm. The conversion efficiency typically exceeds 85% under optimized conditions.
Chemical Synthesis and Reduction Strategies
While enzymatic methods dominate DHBV production, chemical reduction of BV IXα offers an alternative route. Sodium borohydride (NaBH4) in methanol has been employed to reduce the ∆15,16 double bond, though this approach lacks the regioselectivity of enzymatic catalysis. The reaction yields a mixture of DHBV and over-reduced byproducts, necessitating rigorous purification.
Critical Considerations for Chemical Synthesis:
-
Solvent System: Methanol or ethanol at 4°C to minimize side reactions.
-
Stoichiometry: 2–3 equivalents of NaBH4 per BV IXα molecule.
Extraction from Biological Sources
DHBV occurs naturally in cryptophyte algae as a chromophore in phycoerythrin complexes. Isolation involves:
-
Cell Disruption: Sonication or French press treatment in phosphate buffer (pH 6.8–7.2).
-
Ammonium Sulfate Precipitation: 30–60% saturation to concentrate phycobiliproteins.
-
Chromatographic Separation:
Free DHBV is liberated via denaturation (6 M urea) and purified by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization of DHBV
Spectroscopic Identification
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular identity:
Challenges and Optimization Strategies
Q & A
Q. What is the enzymatic pathway for 15,16-Dihydrobiliverdin IXα (DHBV) synthesis, and how is it distinguished from related phycobilin intermediates?
- Methodology : DHBV is synthesized via the two-electron reduction of biliverdin IXα (BV) at the C15 methine bridge by PebA (EC 1.3.7.2), using ferredoxin as an electron donor. This intermediate is distinct from phycocyanobilin (PCB) and phycoerythrobilin (PEB), which require additional reduction steps by PebB (EC 1.3.7.3) or PcyA (EC 1.3.7.5) . To validate this pathway, researchers can use in vitro enzyme assays with purified PebA and isotopic labeling (e.g., -BV) to track intermediate formation via HPLC-MS .
Q. How can researchers detect and quantify DHBV in cyanobacterial or algal extracts?
- Methodology : DHBV is labile and prone to oxidation; thus, rapid extraction under anaerobic conditions is critical. Detection involves:
- Absorbance spectroscopy : DHBV exhibits a characteristic peak at ~580 nm, distinct from BV (λmax ~670 nm) and PEB (λmax ~560 nm) .
- LC-MS/MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) in positive ion mode (m/z 583.2 for DHBV) .
- Enzymatic coupling assays : Monitor ferredoxin reduction spectrophotometrically at 420 nm during PebA activity .
Advanced Research Questions
Q. What experimental strategies address contradictions in DHBV’s metabolic channeling versus free diffusion in phycobilin biosynthesis?
- Methodology : Competing models propose DHBV either diffuses freely or is channeled between PebA and PebB. To resolve this:
- Structural studies : Solve cryo-EM or X-ray structures of the PebA-PebB complex to identify substrate-binding tunnels .
- Kinetic isotope effects (KIE) : Compare / for free DHBV versus enzyme-bound intermediates using -labeled substrates .
- Cross-linking mass spectrometry : Identify proximity between PebA and PebB in vivo .
Q. How does DHBV’s conformation influence energy transfer efficiency in phycobilisomes?
- Methodology : In cryptophyte PE545 antennas, DHBV’s linear tetrapyrrole structure facilitates exciton coupling with PEB. Techniques include:
- Time-resolved fluorescence spectroscopy : Measure energy transfer rates in PE545 mutants with DHBV removed .
- Molecular dynamics simulations : Model bilin-protein interactions using force fields parameterized for tetrapyrroles .
- Site-directed mutagenesis : Modify DHBV-binding residues (e.g., α-subunit His-88) to assess spectral shifts .
Q. What mechanisms explain species-specific differences in DHBV utilization (e.g., Synechocystis vs. Cyanidium caldarium)?
- Methodology : Some species bypass DHBV entirely (e.g., via PcyA). To investigate:
- Comparative genomics : Identify PebA/PebB homologs in organisms lacking DHBV .
- Heterologous expression : Express C. caldarium enzymes in E. coli to reconstitute pathways .
- Phylogenetic analysis : Map DHBV-dependent pathways to evolutionary divergence in cyanobacteria vs. red algae .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on DHBV’s stability and redox sensitivity?
- Resolution : Discrepancies arise from extraction protocols (aerobic vs. anaerobic). Recommended steps:
- Standardized buffers : Use 50 mM Tris-HCl (pH 7.5) with 2 mM dithiothreitol (DTT) and argon purging .
- EPR spectroscopy : Detect free radicals in oxidized DHBV to quantify degradation kinetics .
- Control experiments : Compare DHBV half-life in pebA knockout vs. wild-type strains .
Q. Why do some studies report DHBV as a PEB precursor, while others identify it as a dead-end metabolite?
- Resolution : Context-dependent roles exist. For example:
- In Prochlorococcus-infecting cyanophages, PebS (EC 1.3.7.6) directly converts BV to PEB without releasing DHBV .
- In Synechocystis, DHBV accumulation indicates PebB limitation under high light stress .
- Experimental design : Use -BV pulse-chase assays to track DHBV flux under varying redox conditions .
Methodological Best Practices
Q. What controls are essential for validating DHBV-related enzyme assays?
- Recommendations :
- Negative controls : Use heat-inactivated PebA or ΔpebA cell lysates .
- Substrate specificity tests : Compare activity with BV isomers (e.g., IXβ, IXδ) .
- Ferredoxin source : Test spinach ferredoxin vs. homologous cyanobacterial proteins to avoid electron transfer artifacts .
Q. How to optimize DHBV production for structural studies?
- Protocol :
Overexpress His-tagged PebA in E. coli BL21(DE3) with 0.1 mM IPTG induction at 18°C .
Purify via Ni-NTA chromatography and incubate with 100 μM BV + 5 mM sodium dithionite.
Isolate DHBV using size-exclusion chromatography (Superdex 75) under anaerobic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
